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Abstract

This technical guide provides a comprehensive overview of the chemical compound 2-Penten-
1-ol, 4-methyl-, known by its IUPAC name 4-methyl-2-penten-1-ol. This document details its
chemical and physical properties, outlines key methods for its synthesis with detailed
experimental protocols, and discusses its primary industrial applications, particularly within the
fragrance industry. The guide is intended to serve as a thorough resource for researchers and
professionals engaged in chemical synthesis and product development.

Introduction

4-Methyl-2-penten-1-ol is an organic compound classified as an unsaturated aliphatic alcohol.
Its structure consists of a five-carbon chain with a hydroxyl group at position 1, a double bond
between carbons 2 and 3, and a methyl group at position 4. This allylic alcohol is of interest
due to its characteristic odor, which has led to its use as a fragrance ingredient. This guide will
explore the discovery and history of this compound, its physicochemical properties, and
detailed methodologies for its synthesis and characterization.

Physicochemical Properties

A summary of the key physical and chemical properties of 4-methyl-2-penten-1-ol is presented
in the table below. These properties are crucial for its handling, application, and the design of

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b15075314?utm_src=pdf-interest
https://www.benchchem.com/product/b15075314?utm_src=pdf-body
https://www.benchchem.com/product/b15075314?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15075314?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

synthetic and purification processes.

Property Value Reference
IUPAC Name 4-methyl-2-penten-1-ol

Synonyms 2-Penten-1-ol, 4-methyl-

CAS Number 5362-55-0 [1]
(2E)-isomer CAS 69143-05-1

Molecular Formula CeH120 [1]
Molecular Weight 100.16 g/mol [1]
Appearance Colorless liquid

Boiling Point 134-136 °C [2]
Density 0.827 g/cm? [2]
Solubility Soluble in ethanol and ether,

slightly soluble in water.[2]

Spectroscopic Data

The structural characterization of 4-methyl-2-penten-1-ol is primarily achieved through

spectroscopic methods. The following tables summarize key data from Infrared (IR) and

Nuclear Magnetic Resonance (NMR) spectroscopy.

Infrared (IR) Spectroscopy

Wavenumber (cm~—?)

Functional Group

~3300 (broad)

O-H stretch (alcohol)

~3020 =C-H stretch (alkene)

~2960, 2870 C-H stretch (alkane)

~1670 C=C stretch (alkene)

~1000 C-O stretch (primary alcohol)
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Note: The IR data is predicted based on characteristic functional group absorptions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

H NMR (Predicted)

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~0.9 d 6H -CH(CHs)2

~1.7 S 1H -OH

~2.2 m 1H -CH(CHs3)2

~4.0 d 2H -CH20H

~5.5 m 2H -CH=CH-
13C NMR (Predicted)

Chemical Shift (ppm) Assignment

~22.5 -CH(CHs)2

~31.0 -CH(CHs)2

~68.0 -CH20H

~125.0 =CH-

~135.0 =CH-

Synthesis and Experimental Protocols

Several synthetic routes have been developed for the preparation of 4-methyl-2-penten-1-ol.

The following sections provide detailed experimental protocols for three common methods:

Grignard Reaction, Aldol Condensation followed by reduction, and reduction of the

corresponding haloalkane.
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Grignard Reaction

This method involves the reaction of a Grignard reagent with an appropriate aldehyde. For the
synthesis of 4-methyl-2-penten-1-ol, crotonaldehyde can be reacted with isopropylmagnesium

bromide.
Experimental Protocol:

o Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux
condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add
a small crystal of iodine to initiate the reaction. Slowly add a solution of isopropyl bromide
(1.0 eq) in anhydrous diethyl ether via the dropping funnel with stirring. The reaction is
initiated by gentle heating. Once the reaction starts, maintain a gentle reflux by controlling
the rate of addition. After the addition is complete, reflux the mixture for an additional 30
minutes to ensure complete formation of the Grignard reagent.

o Reaction with Aldehyde: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a
solution of crotonaldehyde (1.0 eq) in anhydrous diethyl ether from the dropping funnel.
Maintain the temperature below 5 °C during the addition. After the addition is complete, allow
the mixture to warm to room temperature and stir for 1-2 hours.

o Work-up: Quench the reaction by slowly adding a saturated aqueous solution of ammonium
chloride. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic
layers, wash with brine, and dry over anhydrous sodium sulfate.

 Purification: Filter the drying agent and remove the solvent under reduced pressure. Purify
the crude product by fractional distillation to obtain 4-methyl-2-penten-1-ol.

Aldol Condensation and Subsequent Reduction

This two-step synthesis involves the base-catalyzed aldol condensation of isobutyraldehyde
and acetaldehyde to form 4-methyl-2-pentenal, followed by its selective reduction to the
corresponding alcohol.

Experimental Protocol:
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» Aldol Condensation: To a stirred solution of isobutyraldehyde (1.0 eq) and acetaldehyde (1.2
eq) in ethanol, slowly add an aqueous solution of sodium hydroxide (10%) at a temperature
maintained below 10 °C. After the addition, continue stirring at room temperature for 4-6
hours.

o Work-up of Aldehyde: Neutralize the reaction mixture with dilute hydrochloric acid. Extract
the product with diethyl ether (3 x 50 mL). Wash the combined organic layers with water and
brine, and then dry over anhydrous magnesium sulfate.

 Purification of Aldehyde: Remove the solvent under reduced pressure and purify the
resulting 4-methyl-2-pentenal by distillation.

e Reduction to Alcohol: Dissolve the purified 4-methyl-2-pentenal (1.0 eq) in methanol. Cool
the solution to 0 °C and add sodium borohydride (0.3 eq) portion-wise. Stir the reaction
mixture at room temperature for 2-3 hours.

o Work-up of Alcohol: Quench the reaction by adding water. Remove the methanol under
reduced pressure and extract the aqueous residue with diethyl ether (3 x 50 mL). Wash the
combined organic layers with brine and dry over anhydrous sodium sulfate.

 Purification of Alcohol: Filter the drying agent and remove the solvent under reduced
pressure. Purify the crude product by fractional distillation.

Reduction of Haloalkane

This method involves the preparation of a halo-derivative of a suitable alkene followed by
nucleophilic substitution with a hydroxide source.

Experimental Protocol:

o Halogenation: React 4-methyl-2-pentene with N-bromosuccinimide (NBS) in the presence of
a radical initiator such as benzoyl peroxide in a suitable solvent like carbon tetrachloride. The
reaction is typically carried out under reflux with irradiation from a light source to facilitate
allylic bromination.

o Work-up of Halide: After the reaction is complete, cool the mixture and filter off the
succinimide. Wash the filtrate with an aqueous solution of sodium thiosulfate to remove any
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remaining bromine, followed by water and brine. Dry the organic layer over anhydrous
calcium chloride.

 Purification of Halide: Remove the solvent under reduced pressure and purify the resulting 1-
bromo-4-methyl-2-pentene by distillation.

o Hydrolysis: Reflux the purified 1-bromo-4-methyl-2-pentene with an aqueous solution of
sodium hydroxide or potassium carbonate to effect the nucleophilic substitution of the
bromide with a hydroxyl group.

e Work-up and Purification of Alcohol: After the reaction is complete, cool the mixture and
extract the product with diethyl ether. Wash the organic layer with water and brine, and dry
over anhydrous sodium sulfate. Purify the final product by fractional distillation.

History of Discovery and Use

The precise date and discoverer of 4-methyl-2-penten-1-ol are not well-documented in easily
accessible historical records. However, the development and characterization of short-chain
unsaturated alcohols are intrinsically linked to the advancements in organic synthesis
methodologies in the early to mid-20th century, particularly with the advent of reactions like the
Grignard and aldol reactions.

The primary application of 4-methyl-2-penten-1-ol has been in the fragrance industry.[2] Allylic
alcohols, in general, are known for their fresh, green, and sometimes fruity or floral notes. The
specific odor profile of 4-methyl-2-penten-1-ol is often described as having a fruity and fresh
aroma.[2] Its use in perfumery is to impart these characteristics to fragrance compositions. The
history of using such synthetic molecules in perfumes dates back to the late 19th and early
20th centuries when chemists began to isolate and synthesize aroma compounds to create
new and more stable scents than those derived purely from natural sources.

Visualizations
Synthesis Workflow: Grignard Reaction
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Caption: Grignard synthesis of 4-methyl-2-penten-1-ol.

Synthesis Workflow: Aldol Condensation and Reduction
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Caption: Two-step synthesis via Aldol condensation.

Conclusion

4-Methyl-2-penten-1-ol is a valuable specialty chemical with established applications in the
fragrance industry. Its synthesis can be achieved through several classic organic reactions,
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offering flexibility in precursor selection and process design. This guide has provided a detailed
compilation of its properties, synthesis protocols, and historical context to aid researchers and
professionals in their work with this compound. Further research could focus on developing
more sustainable and efficient catalytic methods for its production.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
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